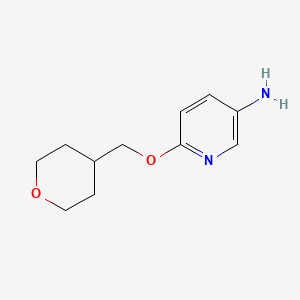![molecular formula C15H17NO B1393493 N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine CAS No. 1219155-16-4](/img/structure/B1393493.png)
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a phenoxyphenyl group attached to an ethylamine chain, which is further substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine typically involves the alkylation of primary amines or the reduction of nitriles and amides. One common method is the N-alkylation of primary amines using alkyl halides in the presence of a base. Another approach involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
In industrial settings, the production of secondary amines like this compound often involves catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the reduction of nitriles or amides under high-pressure hydrogen gas .
化学反应分析
Types of Reactions
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines with different degrees of substitution.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or tertiary amines. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .
科学研究应用
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various physiological processes .
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: A structurally similar compound with a dimethylamino group instead of the phenoxyphenyl group.
N-Methyl-N-phenylamine: Another related compound with a phenyl group instead of the phenoxyphenyl group.
Uniqueness
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
属性
IUPAC Name |
N-methyl-2-(4-phenoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-12-11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRSYTAVKJOXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
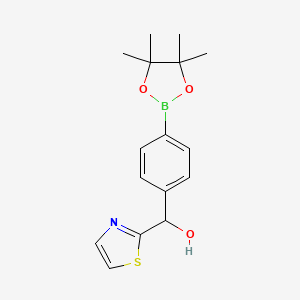
![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)
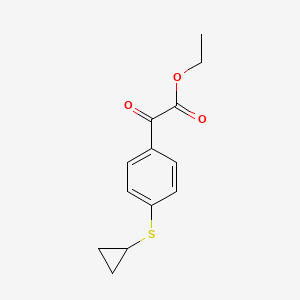
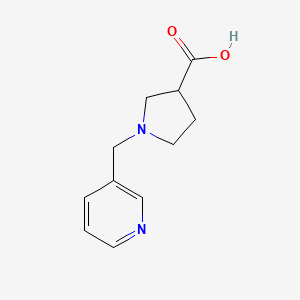

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
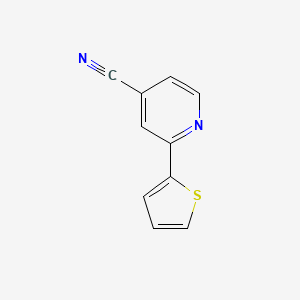
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
